6,7-dimethoxy-1H-indole-2-carboxylic acid

Antifungal Brassinin Oxidase Camalexin Analog

6,7-Dimethoxy-1H-indole-2-carboxylic acid (CAS 31165-16-9) is a dimethoxylated indole-2-carboxylic acid derivative that serves as a privileged scaffold in medicinal chemistry and a versatile building block in heterocyclic synthesis. The indole-2-carboxylic acid pharmacophore is a critical recognition element in numerous bioactive molecules, and the specific 6,7-dimethoxy substitution pattern confers distinct electronic and steric properties that cannot be replicated by other regioisomers.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
Cat. No. B15067448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-1H-indole-2-carboxylic acid
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=C(N2)C(=O)O)OC
InChIInChI=1S/C11H11NO4/c1-15-8-4-3-6-5-7(11(13)14)12-9(6)10(8)16-2/h3-5,12H,1-2H3,(H,13,14)
InChIKeyBDXCJXIGUMTODB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxy-1H-indole-2-carboxylic acid – Procurement-Ready Indole Building Block with Differentiated Substitution


6,7-Dimethoxy-1H-indole-2-carboxylic acid (CAS 31165-16-9) is a dimethoxylated indole-2-carboxylic acid derivative that serves as a privileged scaffold in medicinal chemistry and a versatile building block in heterocyclic synthesis . The indole-2-carboxylic acid pharmacophore is a critical recognition element in numerous bioactive molecules, and the specific 6,7-dimethoxy substitution pattern confers distinct electronic and steric properties that cannot be replicated by other regioisomers [1].

Why 6,7-Dimethoxy-1H-indole-2-carboxylic acid Cannot Be Casually Replaced by Other Dimethoxyindole Isomers


The position of methoxy substituents on the indole ring profoundly influences electronic distribution, hydrogen-bonding capability, and metabolic stability [1]. In antifungal camalexin analogs, the 6,7-dimethoxy isomer displayed strong brassinin oxidase inhibitory activity, whereas the 4,5-dimethoxy isomer was completely inactive, demonstrating that regioisomeric substitution is not functionally interchangeable [2]. For procurement decisions, selecting the correct isomer is critical to avoid failed synthetic campaigns or misleading structure-activity relationship (SAR) data.

Quantitative Differentiation Evidence for 6,7-Dimethoxy-1H-indole-2-carboxylic acid


Brassinin Oxidase Inhibition: 6,7- vs. 4,5-Dimethoxy Regioisomer Selectivity

In a comparative study of methoxycamalexin derivatives, 6,7-dimethoxycamalexin exhibited potent inhibition of brassinin oxidase, whereas the 4,5-dimethoxy regioisomer showed no inhibitory effect [1]. This demonstrates that the 6,7-substitution pattern is essential for target engagement in this enzyme system.

Antifungal Brassinin Oxidase Camalexin Analog

Natural Product Total Synthesis: Aspidophytine Requires the 6,7-Dimethoxyindole Motif

The total synthesis of the complex pentacyclic alkaloid (±)-aspidophytine specifically employs 6,7-dimethoxyindole as a key building block; the 5,6- or 4,5-dimethoxy isomers cannot be used in this synthetic route because the substitution pattern directs the regioselectivity of the crucial cycloaddition cascade [1].

Total Synthesis Aspidophytine Alkaloid

HIV-1 Integrase Inhibition: Indole-2-Carboxylic Acid Scaffold SAR Requires Precise Substitution

A series of indole-2-carboxylic acid derivatives were evaluated as HIV-1 integrase strand transfer inhibitors, with compound 17a achieving an IC50 of 3.11 ± 0.18 μM [1]. The indole-2-carboxylic acid moiety chelates two Mg²⁺ ions within the integrase active site; substitution at the 6- and 7-positions modulates the electron density at the chelating carboxylate, directly affecting potency [2]. Unsubstituted indole-2-carboxylic acid (compound 1) showed much weaker activity with an IC50 of 32.37 ± 4.51 μM, representing a ~10-fold improvement with optimized substitution [1].

HIV-1 Integrase Antiviral Strand Transfer Inhibitor

Electrochromic Polymer Applications: 5,6- vs. 6,7-Dimethoxy Regioisomer Divergence

Poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA) has been established as an electrochromic material with a transmissive oxidized state, prepared by electropolymerization of the 5,6-dimethoxy monomer [1]. The 6,7-dimethoxy isomer, by contrast, has not been reported to form analogous electrochromic polymers, indicating that the substitution pattern governs the electrochemical polymerization behavior and the resulting optoelectronic properties. This divergence creates distinct application niches for each isomer.

Electrochromic Conducting Polymer Materials Science

Optimal Procurement Scenarios for 6,7-Dimethoxy-1H-indole-2-carboxylic acid


Synthesis of 6,7-Dimethoxycamalexin Analogs for Antifungal Target Validation

Researchers investigating brassinin oxidase as an antifungal target require 6,7-dimethoxy-1H-indole-2-carboxylic acid as the direct precursor to 6,7-dimethoxycamalexin. Evidence shows that only the 6,7-substitution pattern confers enzyme inhibitory activity, while the 4,5-isomer is inactive [1]. Procurement of the correct isomer is essential for generating valid SAR data.

Total Synthesis of Aspidophytine and Related Indole Alkaloids

Academic and industrial laboratories pursuing the total synthesis of aspidophytine or haplophytine must use 6,7-dimethoxyindole derivatives as key building blocks [1]. The 2-carboxylic acid variant serves as a protected, stabilized form of the indole that can be decarboxylated under controlled conditions, offering greater synthetic flexibility than the parent 6,7-dimethoxyindole.

HIV-1 Integrase Inhibitor Lead Optimization Programs

Medicinal chemistry teams developing HIV-1 integrase strand transfer inhibitors can use 6,7-dimethoxy-1H-indole-2-carboxylic acid as a pre-functionalized scaffold. The indole-2-carboxylic acid core chelates the catalytic Mg²⁺ ions in the integrase active site, and the 6,7-dimethoxy pattern provides a unique electronic environment compared to other regioisomers, enabling exploration of novel SAR space [1].

Differentiation from Melanogenesis Biomarker 5,6-DICA in Diagnostic Research

5,6-Dimethoxyindole-2-carboxylic acid (5,6-DICA) is a known urinary biomarker for malignant melanoma [1]. The 6,7-isomer, which is not a melanogenesis metabolite, serves as a negative control or specificity probe in analytical method development for melanoma diagnostics. Laboratories developing LC-MS/MS assays for 5,6-DICA require the 6,7-isomer as an authentic standard to verify chromatographic separation and assay specificity.

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